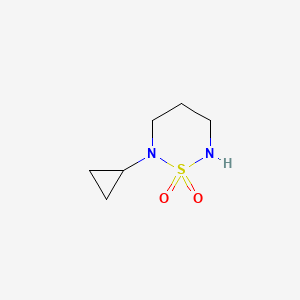

2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide” is a chemical compound with the CAS Number: 1890717-64-2 . It has a molecular weight of 176.24 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which is a similar compound, has been reported . The process involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides were obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides .Molecular Structure Analysis

The InChI Code for “2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide” is 1S/C6H12N2O2S/c9-11(10)7-4-1-5-8(11)6-2-3-6/h6-7H,1-5H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide” is a powder at room temperature . It has a molecular weight of 176.24 .科学的研究の応用

Synthesis and Derivatives

Synthesis of N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides : This research outlines a method for synthesizing alkyl and aryl N-substituted derivatives from primary amines, highlighting the versatility of 1,2,6-thiadiazinane 1,1-dioxide in producing a range of heterocyclic compounds (Johnson et al., 2003).

Heterocyclic Derivatives from Cyclopropane Dicarboxylic Acid : This study reports on the creation of new heterocyclic derivatives incorporating thiadiazole and 1,2,4-triazole moieties derived from cyclopropane dicarboxylic acid, demonstrating the utility of cyclopropyl-containing compounds in synthesizing complex heterocycles (Sharba et al., 2005).

Catalysis and Reaction Mechanisms

Rhodium-Catalyzed Asymmetric Arylation : A method utilizing a rhodium/sulfur-olefin complex for the asymmetric arylation of cyclopropanes, including 1,2,6-thiadiazinane 1,1-dioxide-type cyclic imines, has been developed. This process facilitates the synthesis of highly optically active sulfamides, showcasing the potential of cyclopropyl derivatives in enantioselective synthesis (Wu & Xu, 2019).

Synthetic Applications and Molecular Scaffolds

Fused Ring Molecular Scaffold for Constrained Peptidomimetics : Research into the synthesis of tetrahydrobenzo[e]pyrazino[2,1-c][1,2,4]thiadiazinone 6,6-dioxide on solid supports illustrates the application of these compounds as molecular scaffolds. These scaffolds are significant for drug discovery, providing a foundation for developing constrained peptidomimetics (Schütznerová et al., 2016).

Pharmacological Evaluation

Antimicrobial, Anti-inflammatory, and Analgesic Properties : A study on the synthesis of bis-heterocyclic derivatives of cyclopropane, including thiadiazole moieties, evaluated their antimicrobial, anti-inflammatory, analgesic, ulcerogenic, and toxic properties. This research underscores the potential medicinal applications of cyclopropyl-derived heterocycles (Kumar & Panwar, 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

2-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c9-11(10)7-4-1-5-8(11)6-2-3-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOAIVLPHKIKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2672613.png)

![1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2672614.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2672616.png)

![N-(2-chlorobenzyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2672620.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2672626.png)

![4-[[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2672627.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine](/img/structure/B2672633.png)